4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide backbone substituted with a (1-methyl-1H-imidazol-2-yl)sulfonyl group at the 4-position and a thiophen-2-yl moiety on the carboxamide nitrogen. Its structural design combines sulfonyl and heteroaromatic groups, which are often leveraged in medicinal chemistry for enzyme inhibition or receptor modulation. The thiophene ring may enhance π-π stacking interactions in biological targets, while the sulfonyl group contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-17-9-6-15-14(17)23(20,21)11-4-7-18(8-5-11)13(19)16-12-3-2-10-22-12/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAFAFAIUVZBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial effects. For instance, a related study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivative showed an MIC of 0.22 μg/mL , indicating potent antibacterial properties .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.25 | Bactericidal |
| 5a | 0.30 | Bactericidal |
| 7b | 0.22 | Bactericidal |
Antiviral Activity
The antiviral potential of the compound has also been explored. A study focused on its efficacy against various viral strains, including the tobacco mosaic virus (TMV). The compound exhibited an effective concentration (EC50) of 5–28 μM against respiratory syncytial virus (RSV), demonstrating significant antiviral properties compared to standard treatments .
Anti-inflammatory Activity
In addition to its antimicrobial and antiviral properties, the compound has shown promising anti-inflammatory effects. It was evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. The IC50 values for COX-2 inhibition were reported at 0.04 μmol , comparable to celecoxib, a standard anti-inflammatory drug .
| Compound | COX Inhibition IC50 (μmol) | Comparison Drug |
|---|---|---|
| This compound | 0.04 | Celecoxib |
Case Studies
Case Study 1: Antimicrobial Evaluation
In vitro studies involving the derivative demonstrated strong activity against both gram-positive and gram-negative bacteria, with significant reductions in biofilm formation observed in Staphylococcus aureus and Staphylococcus epidermidis. This suggests that the compound could serve as a potential therapeutic agent in treating bacterial infections resistant to conventional antibiotics .
Case Study 2: Antiviral Efficacy
Another study highlighted the compound's effectiveness against herpes simplex virus type 1 (HSV-1), where it reduced plaque formation by 69% at a concentration of 0.5 mg/mL , showcasing its potential in antiviral applications .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, biological targets, and physicochemical properties.
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Target Engagement: Sulfonyl vs. Heteroaromatic Moieties: The thiophen-2-yl group (target compound) offers distinct electronic properties compared to fluorophenyl () or iodophenyl (), influencing lipophilicity and π-stacking in active sites.
Biological Activity Trends :
- OGG1 inhibitors (e.g., TH5487, OGG1iNA) prioritize bulky substituents (bromo/iodo) for steric hindrance and target specificity . In contrast, the target compound’s thiophene may favor interactions with kinases or other oxidoreductases.
- The MyoKardia patent compound () highlights therapeutic diversification, where difluoromethyl and isoxazole groups are tailored for cardiovascular targets rather than DNA repair enzymes .
Synthetic and Pharmacokinetic Considerations :
- Fluorine-substituted analogs () demonstrate improved metabolic stability, whereas sulfonyl-thiophene derivatives (target compound, BI65999) may exhibit enhanced solubility due to polar sulfonyl groups .
- Synthetic yields vary significantly; for example, compound 2 () was synthesized in 63% yield, suggesting feasible scalability compared to iodinated analogs (TH5487), which may require more complex purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
